Dolutegravir-d5
Description
Properties
Molecular Formula |
C20H14D5F2N3O5 |
|---|---|
Molecular Weight |
424.409 |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Strategies of Dolutegravir D5
The synthesis of Dolutegravir-d5 is a multi-step process that hinges on the preparation of a key deuterated starting material, (2,4-difluorophenyl-3,5,6-d3)methyl-d2-amine. While specific proprietary methods for its synthesis are not extensively published, the general strategy involves the introduction of deuterium (B1214612) atoms at specific positions of the 2,4-difluorobenzylamine (B110887) moiety.
The core structure of Dolutegravir (B560016) is assembled through a convergent synthesis, which involves the coupling of the deuterated 2,4-difluorobenzylamine with the polycyclic carboxylic acid core of the molecule. The synthesis of the non-deuterated core is well-documented and typically involves the construction of the pyridone ring followed by cyclization with (R)-3-amino-1-butanol.
The isotopic labeling strategy for this compound specifically targets the 2,4-difluorobenzyl group. Three deuterium atoms are incorporated into the aromatic ring, and two are placed on the benzylic methylene (B1212753) group. This is achieved by using deuterated precursors and reagents during the synthesis of the 2,4-difluorobenzylamine. For instance, a deuterated version of m-difluorobenzene could be formylated and then subjected to reductive amination using a deuterated reducing agent to introduce the deuterium atoms. The resulting (2,4-difluorophenyl-3,5,6-d3)methyl-d2-amine is then coupled with the Dolutegravir carboxylic acid precursor to yield the final this compound product.
Analytical Characterization
The successful incorporation of deuterium (B1214612) atoms into the Dolutegravir (B560016) molecule is confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 1: Comparison of Expected ¹H NMR Signals for Dolutegravir and Dolutegravir-d5
| Protons | Expected Signal in Dolutegravir | Expected Signal in this compound |
|---|---|---|
| Phenyl H (positions 3, 5, 6) | Present | Absent |
| Methylene (B1212753) Bridge (-CH₂-) | Present | Absent |
| Other Protons | Present | Present |
¹³C NMR spectroscopy can also be used to confirm deuteration. The carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to the spin (I=1) of the deuterium nucleus. Additionally, a slight isotopic shift in the resonance of the deuterated carbons may be observed compared to the non-deuterated compound. who.intpitt.edu
Mass Spectrometry (MS):
Mass spectrometry provides definitive evidence of the mass increase resulting from deuterium incorporation. The molecular weight of this compound is approximately 424.4 g/mol , which is 5 mass units higher than that of unlabeled Dolutegravir (approx. 419.4 g/mol ). caymanchem.comnih.gov In liquid chromatography-mass spectrometry (LC-MS) analysis, the parent ion ([M+H]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of approximately 425.1, while the corresponding ion for Dolutegravir is at m/z 420.1. nih.gov This mass difference of 5 amu is a direct confirmation of the successful incorporation of five deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the deuterated compound with high precision, further confirming its elemental composition. rsc.orgrsc.org
Table 2: Mass Spectrometry Data for Dolutegravir and this compound
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Dolutegravir | C₂₀H₁₉F₂N₃O₅ | ~419.4 | ~420.1 |
| This compound | C₂₀H₁₄D₅F₂N₃O₅ | ~424.4 | ~425.1 |
Stereochemical Purity:
Dolutegravir has two chiral centers, leading to the possibility of four stereoisomers: (4R,12aS), (4S,12aR), (4R,12aR), and (4S,12aS). The desired therapeutic agent is the (4R,12aS) isomer. It is crucial to ensure the stereochemical purity of this compound, as the biological activity resides in the correct stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method used to separate and quantify the different stereoisomers of Dolutegravir. globalresearchonline.nethumanjournals.comscholarsresearchlibrary.comscholarsresearchlibrary.com These methods typically employ a chiral stationary phase, such as a cellulose-based column, and a mobile phase optimized to achieve baseline separation of the enantiomers and diastereomers. globalresearchonline.nethumanjournals.com The purity of this compound is assessed by ensuring that the levels of the undesired stereoisomers are below specified limits.
Table 3: Chiral HPLC for Stereochemical Purity Analysis of Dolutegravir
| Parameter | Typical Conditions |
|---|---|
| Column | Chiralpak IF-3 or Lux cellulose-4 |
| Mobile Phase | Acetonitrile (B52724), water, and orthophosphoric acid mixture |
| Detection | UV at 260 nm |
| Purpose | Separation and quantification of (4S,12aR), (4R,12aR), and (4S,12aS) isomers |
Isotopic Integrity:
Isotopic integrity refers to the percentage of the deuterated compound that contains the correct number of deuterium atoms (in this case, five) and the distribution of molecules with fewer deuterium atoms (d1 to d4). High-resolution mass spectrometry (HRMS) is a key technique for determining isotopic purity. rsc.orgrsc.orgnih.govacs.org By analyzing the relative intensities of the ion signals corresponding to the unlabeled compound (d0) and the various deuterated species (d1, d2, d3, d4, d5), the isotopic enrichment can be accurately calculated. Commercial sources of this compound typically specify an isotopic purity of ≥99% for the sum of all deuterated forms (d1-d5). caymanchem.combiomol.com This high level of isotopic enrichment is essential for its function as a reliable internal standard in quantitative bioanalysis.
Table 4: Analysis of Isotopic Integrity of this compound
| Analytical Technique | Parameter Measured | Typical Specification |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Relative abundance of d0, d1, d2, d3, d4, and d5 isotopologues | ≥99% total deuterated forms (d1-d5) |
Advanced Analytical Methodologies Utilizing Dolutegravir D5
Principles and Applications of Stable Isotope Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. Their application is rooted in the principle of isotope dilution, which provides a robust method for correcting analytical variability.
Isotope Dilution Mass Spectrometry (IDMS) Fundamentals
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample. researchgate.net In the case of Dolutegravir (B560016) analysis, Dolutegravir-d5 is introduced into the biological sample (e.g., plasma, breast milk) before any sample preparation steps. nih.govdoi.org The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization. researchgate.netresearchgate.net
Because the internal standard and the analyte are chemically nearly identical, they experience similar losses during sample processing and similar ionization efficiencies or suppressions in the mass spectrometer. researchgate.netchromforum.org By measuring the ratio of the mass spectrometric response of the native analyte to that of the stable isotope-labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects. researchgate.net
Advantages of Deuterated Analogs in Quantitative Analysis
The use of deuterated analogs like this compound as internal standards in quantitative analysis offers several distinct advantages:
Co-elution with the Analyte: Deuterated standards often co-elute or elute very closely with the unlabeled analyte during chromatographic separation. researchgate.netchromforum.org This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. researchgate.net
Similar Physicochemical Properties: this compound shares nearly identical physicochemical properties with Dolutegravir. This ensures that their behavior during sample extraction, such as protein precipitation or liquid-liquid extraction, is virtually the same, leading to more accurate correction for any analyte loss. researchgate.netresearchgate.net
Improved Precision and Accuracy: By effectively correcting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method. researchgate.net Numerous studies on Dolutegravir quantification have demonstrated high accuracy and precision when using this compound. doi.orgnih.govresearchgate.net
Mitigation of Matrix Effects: The internal standard helps to compensate for the suppression or enhancement of the analyte's signal caused by other components in the biological matrix, a common challenge in LC-MS/MS analysis. researchgate.netjhu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound
LC-MS/MS has become the predominant technique for the quantification of Dolutegravir in various biological matrices, with this compound playing an indispensable role as the internal standard.
Chromatographic Separation Techniques (e.g., Reverse Phase, HILIC)
The separation of Dolutegravir and this compound from endogenous matrix components is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
Reverse Phase Chromatography: This is the most commonly employed technique for Dolutegravir analysis. globalresearchonline.net It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. doi.orgtandfonline.com Several validated methods use C18 columns, such as the Waters XBridge or Atlantis T3, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid. researchgate.nettandfonline.comnih.gov For instance, one method uses a gradient mobile phase of 0.1% formic acid in deionized water and methanol. nih.govtandfonline.com Another employs an isocratic mobile phase of 60:40 acetonitrile/water with 0.1% formic acid. doi.org
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for Dolutegravir itself, HILIC is a viable alternative for separating polar compounds. It uses a polar stationary phase and a largely nonpolar mobile phase. mdpi.com One study exploring the separation of multiple antiretrovirals utilized a Cortecs HILIC column with a gradient of ammonium (B1175870) formate (B1220265) and acetonitrile. mdpi.com HILIC can sometimes offer higher sensitivity for certain compounds compared to reverse phase chromatography. mdpi.com
Mass Spectrometric Detection Parameters and Ionization Modes (e.g., ESI, MRM)
Following chromatographic separation, the analytes are detected by a tandem mass spectrometer.
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is consistently used for the analysis of Dolutegravir and this compound. doi.orgnih.govglobalresearchonline.net This technique generates protonated molecular ions, [M+H]+, which are then subjected to mass analysis.
Multiple Reaction Monitoring (MRM): This is the most common acquisition mode used for quantification. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective and sensitive technique significantly reduces background noise. The precursor to product ion transitions (m/z) are specific for each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Dolutegravir | 420.1 doi.orgnih.gov | 277.1 nih.govnih.gov | 29 nih.gov |
| Dolutegravir | 420.1 doi.org | 136.0 doi.org | Not Specified |
| Dolutegravir | 420/ nih.gov | 277 nih.gov | 37 nih.gov |
| Dolutegravir | 420/ semanticscholar.org | 127 semanticscholar.org | -30 semanticscholar.org |
| This compound | 425.1 nih.gov | 276.9 nih.gov | 27 nih.gov |
| This compound | 428.1 doi.org | 283.1 doi.org | Not Specified |
| This compound (¹³C,d5-DTG) | 426/ nih.gov | 277 nih.gov | 37 nih.gov |
| This compound | 420/ semanticscholar.org | 132 semanticscholar.org | -30 semanticscholar.org |
| This table presents a selection of reported MRM transitions and collision energies from various studies. The exact values can vary depending on the specific instrument and optimization. |
Matrix Effects Mitigation and Sensitivity Enhancement
Despite the use of stable isotope-labeled internal standards, matrix effects can still be a concern and various strategies are employed to mitigate them and enhance sensitivity.
Sample Preparation: The primary goal of sample preparation is to remove proteins and other interfering substances from the biological matrix. Simple protein precipitation with solvents like acetonitrile or methanol is a common and effective technique used in many Dolutegravir assays. doi.orgyydbzz.com Liquid-liquid extraction is another method employed to clean up samples, as seen in the analysis of Dolutegravir in dried breast milk spots using tert-butyl methyl ether. nih.govtandfonline.com
Chromatographic Optimization: Achieving good chromatographic separation is key to reducing matrix effects. By ensuring that the analyte of interest does not co-elute with major matrix components, the potential for ion suppression or enhancement is minimized. Gradient elution programs are often optimized to separate Dolutegravir from endogenous interferences. nih.gov
Assessment of Matrix Effects: Regulatory guidelines require the evaluation of matrix effects during method validation. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. jhu.edunih.gov Studies have shown that while some absolute matrix effects (ion suppression) may be observed for Dolutegravir, the use of this compound effectively normalizes these effects, resulting in negligible relative matrix effects and ensuring accurate quantification. jhu.edunih.gov
Sensitivity Enhancement: The sensitivity of LC-MS/MS methods for Dolutegravir allows for quantification at very low levels, which is crucial for studies involving matrices with low drug concentrations, such as breast milk or saliva. nih.govsemanticscholar.org The development of methods with low limits of quantification (LLOQ), sometimes as low as 0.5 ng/mL, has been reported. semanticscholar.org
Method Development and Validation Protocols (e.g., ICH Guidelines)
The validation of analytical methods using this compound as an internal standard is conducted in accordance with stringent guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.govliverpool.ac.uk These protocols ensure the reliability, reproducibility, and accuracy of the analytical data.
Selectivity and Specificity Studies
Selectivity is a critical parameter that demonstrates an analytical method's ability to differentiate and quantify the analyte of interest, in this case, dolutegravir, from other components in the sample matrix. In methods utilizing this compound, selectivity is assessed by analyzing multiple blank matrix samples (e.g., plasma, cell lysates) from different sources to check for interferences at the retention time of both dolutegravir and its deuterated internal standard. nih.govresearchgate.net
For a method to be deemed selective, the interference from endogenous substances in the blank matrix should be minimal. Typically, the response of any interfering peak at the retention time of dolutegravir must be less than 20% of the response of the lower limit of quantification (LLOQ). nih.govresearchgate.net Similarly, the interference at the retention time of the internal standard, this compound, should be less than 5% of its response in the LLOQ samples. nih.gov These criteria ensure that the measured concentration of dolutegravir is not artificially inflated by co-eluting compounds.
Linearity and Calibration Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For dolutegravir quantification, calibration curves are constructed by plotting the peak area ratio of dolutegravir to this compound against a series of known concentrations of dolutegravir. researchgate.netnih.gov
The calibration range is established to cover the expected concentrations of dolutegravir in study samples. Research studies have reported various linear ranges depending on the specific method and matrix. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for dolutegravir in human plasma demonstrated linearity over a range of 62.5 to 3,000 ng/mL. yydbzz.com Another method for dried breast milk spots had a validated calibration range of 10 to 4000 ng/mL. nih.gov A highly sensitive method for cell lysates was linear from 0.1 to 100 ng/mL. researchgate.netnih.gov The relationship between concentration and response is typically evaluated using a weighted least-squares linear regression model, with a common weighting factor being 1/x² to ensure accuracy at the lower end of the range. nih.govnih.gov A correlation coefficient (r²) of greater than 0.99 is generally required to demonstrate good linearity. yydbzz.com
Table 1: Reported Linearity and Calibration Ranges for Dolutegravir Quantification using this compound
| Matrix | Analytical Method | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| Human Plasma | UPLC-MS/MS | 62.5 - 3,000 | Not Specified | > 0.998 | yydbzz.com |
| Dried Breast Milk Spots | LC-MS | 10 - 4,000 | Quadratic (1/x²) | 0.9962 ± 0.0018 | nih.gov |
| Cell Lysates | LC-MS/MS | 0.1 - 100 | Linear (1/concentration²) | 0.998 | researchgate.netnih.gov |
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. Both are assessed at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. nih.gov
Intra-day precision and accuracy are determined by analyzing replicate QC samples within the same day, while inter-day precision and accuracy are assessed by analyzing QC samples on different days. nih.govnih.gov The acceptance criteria, as per FDA guidelines, typically require the precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage difference from the nominal concentration) to be within ±15% for all QC levels, and within ±20% for the LLOQ. nih.govresearchgate.net
Table 2: Precision and Accuracy Data for Dolutegravir Quantification
| Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
|---|---|---|---|---|---|---|
| Cell Lysates | LLOQ, Low, Mid, High | < 13.33 | < 10.53 | Within ± 13.33 | Within ± 10.53 | researchgate.netnih.gov |
| Human Plasma | LLOQ, Low, Mid, High | < 7 | < 7 | 94.0 - 109.3 | 94.0 - 109.3 | yydbzz.com |
Stability Studies (e.g., Freeze-Thaw, Benchtop, Long-Term)
Stability studies are essential to ensure that the concentration of dolutegravir in a sample remains unchanged during sample handling, processing, and storage. These studies are conducted using QC samples at low and high concentrations.
Freeze-Thaw Stability: This assesses the effect of repeated freezing and thawing cycles on the analyte. Samples are subjected to multiple cycles (e.g., three cycles) of freezing at -80°C and thawing at room temperature before analysis. nih.gov
Benchtop Stability: This evaluates the stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may spend on the laboratory bench during processing. nih.gov For example, stability has been demonstrated for up to 4 hours at room temperature. nih.gov
Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -80°C) for an extended period. nih.gov One study confirmed stability for up to 51 days at -80°C. nih.gov
In all stability tests, the mean concentration of the stored QC samples should be within ±15% of the mean concentration of freshly prepared QC samples for the analyte to be considered stable. researchgate.netnih.gov
Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.netnih.gov The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. researchgate.netnih.gov
The LLOQ is typically established as the lowest standard on the calibration curve, with a signal-to-noise ratio of at least 5:1 and precision and accuracy within ±20%. researchgate.netnih.gov The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1. researchgate.netnih.gov For a highly sensitive LC-MS/MS method in cell lysates, the LLOQ for dolutegravir was 0.1 ng/mL, and the LOD was 0.04 ng/mL. researchgate.netnih.gov
Recovery and Extraction Efficiency Optimization
Extraction recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a post-extraction spiked sample at the same concentration. nih.govresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variability in extraction recovery and potential matrix effects (ion suppression or enhancement in LC-MS/MS analysis). liverpool.ac.uk Common extraction techniques for dolutegravir include liquid-liquid extraction (LLE) with solvents like tert-butyl methyl ether (TBME) and protein precipitation (PPT) with acetonitrile. nih.govliverpool.ac.ukyydbzz.com Studies have reported high and consistent extraction recoveries for dolutegravir across different QC levels, often ranging from 98.7% to 104.5%. yydbzz.com The IS-normalized matrix factor is also evaluated to ensure that the matrix does not interfere with the ionization of the analyte, with acceptable values typically between 85% and 115%. yydbzz.comyydbzz.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Dolutegravir |
| This compound |
| Formic acid |
| Methanol |
Sample Preparation Techniques for Complex Biological Matrices
The accurate quantification of Dolutegravir relies on efficient extraction from complex biological fluids. Several techniques have been optimized to isolate the analyte and its deuterated internal standard, this compound, from interfering substances present in matrices like plasma, breast milk, and saliva.
Liquid-liquid extraction (LLE) is a widely employed technique for the purification of Dolutegravir from biological samples. core.ac.uk This method partitions the analyte and internal standard between the aqueous biological matrix and an immiscible organic solvent.
One optimized LLE protocol for plasma samples involves the use of methyl tertiary-butyl ether (MTBE) as the extraction solvent. oup.com In this procedure, a small volume of plasma (e.g., 25 μL) is first treated with the this compound internal standard. unimelb.edu.au The addition of MTBE facilitates the extraction of Dolutegravir and this compound into the organic phase, leaving behind proteins and other polar interferences in the aqueous phase. oup.com This method has demonstrated high recovery and precision. For instance, a study reported accuracy between 98.0% and 104.6% and precision between 4.6% and 6.2% for Dolutegravir quantification using this approach. oup.com
For the analysis of Dolutegravir in breast milk, a novel LLE method was developed utilizing tert-butyl methyl ether (TBME) for extraction from dried breast milk spots (DBMS). nih.govtandfonline.com This method, which also employs this compound as the internal standard, has been validated according to FDA and EMA guidelines and has shown acceptable stability and variability. nih.gov The extraction efficiency of LLE can be further enhanced by adjusting the pH of the sample and the ionic strength of the aqueous phase, which can improve the partitioning of the analyte into the organic solvent. nih.gov
Interactive Table: Comparison of LLE Methods for Dolutegravir Analysis
| Biological Matrix | Extraction Solvent | Internal Standard | Key Findings | Reference |
| Plasma | Methyl tertiary-butyl ether (MTBE) | This compound | High accuracy (98.0-104.6%) and precision (4.6-6.2%) | oup.com |
| Dried Breast Milk Spots (DBMS) | tert-butyl methyl ether (TBME) | This compound | Robust, accurate, and precise method suitable for clinical trials in low-resource settings | nih.govtandfonline.com |
| Human Plasma | Not specified | Emtricitabine | Good recovery for Dolutegravir (77.85%) | researchgate.net |
Solid-phase extraction (SPE) offers a more selective and often automatable alternative to LLE for sample clean-up. veeprho.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte of interest while matrix components are washed away. sigmaaldrich.com
For the simultaneous quantification of Dolutegravir and other antiretroviral drugs in mouse biological matrices, a method involving SPE has been developed. researchgate.net This technique provides efficient clean-up and concentration of the analytes prior to LC-MS/MS analysis. researchgate.net The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. Reversed-phase SPE is effective for moderately polar to non-polar analytes, while mixed-mode SPE, which combines ion exchange and reversed-phase mechanisms, can offer enhanced selectivity for certain compounds. veeprho.com The use of stable, isotopically labeled internal standards like ¹³C,d5-Dolutegravir is also reported in SPE methods for analyzing Dolutegravir in hair samples, ensuring accurate quantification. researchgate.net
Interactive Table: SPE Methodologies for Antiretroviral Analysis
| Analyte(s) | Biological Matrix | SPE Sorbent Type | Key Advantage | Reference |
| Dolutegravir, other ARVs | Mouse plasma and tissue | Not specified | Enables simultaneous quantification of multiple drugs | researchgate.net |
| Dolutegravir | Human hair | Not specified | Allows for non-invasive long-term adherence monitoring | researchgate.net |
Microsampling techniques, such as dried blood spots (DBS) and dried breast milk spots (DBMS), have gained prominence due to their minimally invasive nature and the logistical advantages they offer, particularly in resource-limited settings. researchgate.netliverpool.ac.uk These methods require only a small volume of biological fluid, which is spotted onto a specialized filter card and dried. nih.govcore.ac.uk
A validated method for quantifying Dolutegravir in DBMS uses LLE with TBME for extraction, with this compound as the internal standard. nih.govtandfonline.com This assay was found to be robust, accurate, and precise over a calibration range of 10-4000 ng/mL. nih.gov The stability of the analyte in the dried matrix is a significant advantage, allowing for ambient temperature storage and shipping. liverpool.ac.uk
Similarly, methods for analyzing Dolutegravir in DBS have been developed. researchgate.net Volumetric absorptive microsampling (VAMS) is another emerging technique that collects a precise volume of a biological fluid, overcoming the hematocrit bias sometimes associated with traditional DBS. windows.netmdpi.com These microsampling strategies, coupled with the use of this compound and sensitive LC-MS/MS analysis, provide reliable and convenient options for therapeutic drug monitoring and pharmacokinetic studies. researchgate.netplos.org
Interactive Table: Microsampling Techniques for Dolutegravir Quantification
| Microsampling Technique | Biological Matrix | Internal Standard | Key Features | Reference |
| Dried Breast Milk Spots (DBMS) | Breast Milk | This compound | Requires small sample volume (30 µL); stable for transport | nih.govcore.ac.uk |
| Dried Blood Spots (DBS) | Whole Blood | Not specified | Minimally invasive; simplifies sample collection and storage | researchgate.netliverpool.ac.uk |
| Saliva Sampling | Saliva | This compound | Non-invasive and safe; good correlation with plasma concentrations | plos.org |
Mechanistic Pharmacokinetic Investigations Employing Dolutegravir D5
In Vitro Pharmacokinetic Research Applications
Assessment of Plasma Protein Binding Dynamics
Dolutegravir (B560016) is extensively bound to plasma proteins, a key determinant of its pharmacokinetic profile, as only the unbound fraction is available to exert pharmacological effects and undergo clearance. researchgate.net In vitro studies using equilibrium dialysis are standard for quantifying this binding. fda.govpmda.go.jp In these assays, plasma spiked with dolutegravir is dialyzed against a buffer solution until equilibrium is reached. Dolutegravir-d5 is added to the samples as an internal standard to enable precise measurement of total and unbound dolutegravir concentrations by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
Studies have consistently shown that dolutegravir is highly bound to human plasma proteins, with a bound fraction of approximately 99.3%. fda.govpmda.go.jp The binding is primarily to human serum albumin (HSA) and to a lesser extent, alpha-1-acid glycoprotein (B1211001) (HAAG). researchgate.netnih.gov Research indicates that the binding is not dependent on concentration within the therapeutic range or the type of anticoagulant used (EDTA or heparin). pmda.go.jp The unbound fraction (fu) in healthy adults is estimated to be between 0.2% and 1.1%. fda.govtga.gov.au
| Parameter | Value | Reference |
|---|---|---|
| Protein Binding (Human Plasma) | ~99.3% | pmda.go.jp |
| Primary Binding Protein | Human Serum Albumin (HSA) | researchgate.netnih.gov |
| Unbound Fraction (fu) in Healthy Subjects | 0.2% - 1.1% | fda.govtga.gov.au |
| Unbound Fraction (fu) in Moderate Hepatic Impairment | ~0.4% - 0.5% | fda.govtga.gov.au |
| Unbound Fraction (fu) in Severe Renal Impairment | 0.8% - 1.0% | fda.govtga.gov.au |
Cellular Uptake and Efflux Transport Studies (e.g., P-gp, BCRP, OATs)
In vitro systems, such as Caco-2 cells and cell lines overexpressing specific transporters, are used to investigate the interaction of dolutegravir with cellular transport proteins. These studies are crucial for understanding drug absorption, distribution, and potential for drug-drug interactions. This compound is instrumental in the bioanalytical methods used to quantify dolutegravir concentrations inside and outside the cells.
Dolutegravir has also been studied as an inhibitor of various transporters. It shows little to no clinically relevant inhibition of P-gp, BCRP, OATP1B1, or OATP1B3. nih.govnih.gov However, it is an inhibitor of the renal transporters Organic Cation Transporter 2 (OCT2) and Multidrug and Toxin Extrusion Transporter 1 (MATE1). researchgate.netnih.govgskstatic.com In vitro studies have also shown it to inhibit Organic Anion Transporter 1 (OAT1) and OAT3, though in vivo studies suggest this is not clinically significant. gskstatic.com
| Transporter | Interaction | IC50 Value (µM) | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | Substrate | Not Applicable | researchgate.netnih.gov |
| BCRP | Substrate | Not Applicable | researchgate.netnih.gov |
| OCT2 | Inhibitor | 1.9 - 1.93 | researchgate.netgskstatic.com |
| MATE1 | Inhibitor | 6.34 | gskstatic.com |
| OAT1 | Inhibitor | 2.12 | gskstatic.com |
| OAT3 | Inhibitor | 1.97 | gskstatic.com |
Red Blood Cell Partitioning Studies
To understand the distribution of dolutegravir between plasma and the cellular components of blood, red blood cell (RBC) partitioning studies are conducted. These experiments involve incubating whole blood with the drug and then separating the plasma and RBCs to measure the drug concentration in each fraction, with this compound used for quantification. The blood-to-plasma concentration ratio (B/P ratio) is a key parameter derived from these studies.
For dolutegravir, studies using radiolabeled compounds have shown minimal association with blood cellular components. The mean B/P ratio for [14C]-dolutegravir-related material ranged from 0.441 to 0.535, indicating that the concentration in blood cells is lower than in plasma. fda.govtga.gov.au This suggests that less than 5% of the drug in the blood is associated with cellular components at any given time. fda.gov
In Vitro and Ex Vivo Metabolic Stability Studies
Hepatic Microsomal and Hepatocyte Stability Assays
The metabolic stability of a drug is a primary determinant of its half-life and clearance in the body. srce.hr In vitro assays using human liver microsomes and hepatocytes are the gold standard for predicting hepatic metabolism. nuvisan.comevotec.com These systems contain the primary drug-metabolizing enzymes. springernature.com In these assays, dolutegravir is incubated with either microsomes (which contain Phase I enzymes like CYPs) or hepatocytes (which contain both Phase I and Phase II enzymes, like UGTs), and the rate of its disappearance over time is measured. srce.hr this compound is essential for the accurate LC-MS/MS quantification of the remaining parent drug.
These studies have established that dolutegravir is primarily cleared via metabolism. The main metabolic pathway is glucuronidation mediated by UGT1A1, with a smaller contribution from CYP3A4. researchgate.netnih.govnih.gov Minor contributions from UGT1A3 and UGT1A9 have also been noted. researchgate.netgskstatic.com The compound is considered to have low to moderate clearance based on these in vitro assays.
Intestinal Metabolism Characterization
First-pass metabolism in the intestine can significantly reduce the bioavailability of orally administered drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to study intestinal permeability and metabolism because it differentiates to form a polarized monolayer of cells that mimic intestinal enterocytes. cn-bio.comnih.govmdpi.com
In the context of dolutegravir, Caco-2 cell models are used to assess its potential for intestinal metabolism and its interaction with transporters expressed in the gut wall. nih.govescholarship.org While Caco-2 cells have limitations in their expression of certain metabolic enzymes compared to the human intestine, they provide valuable initial insights. cn-bio.comresearchgate.net Studies using these models confirm that dolutegravir is a substrate for efflux transporters like P-gp, which are present in the intestine. nih.gov However, specific data on the rate of dolutegravir metabolism directly within Caco-2 cells or human intestinal microsomes is limited in publicly available literature, though it is known that key metabolizing enzymes like UGT1A1 and CYP3A4 are expressed in the intestine.
Comparative Pharmacokinetic Studies in Animal Models (e.g., mice, rats, monkeys)
Comparative pharmacokinetic studies in various animal species are crucial for predicting the behavior of a drug in humans. For dolutegravir, studies in mice, rats, and monkeys have been instrumental in understanding its disposition. researchgate.netnih.govtandfonline.com
Absorption and Distribution Kinetics
Following oral administration, dolutegravir is rapidly absorbed in animal models. nih.goveuropa.eu In rats and monkeys, dolutegravir administered as an oral solution demonstrated high bioavailability, at 75.6% and 87.0%, respectively. researchgate.netnih.govtandfonline.com However, when given as a suspension, its absorption was limited by its solubility or dissolution rate. nih.govtandfonline.com Peak blood levels were observed at approximately 2 hours in mice and cynomolgus monkeys, and at 6 hours in rats. europa.eu
Dolutegravir exhibits high permeability, which contributes to its distribution to most tissues, as observed in studies with radiolabeled dolutegravir in rats. researchgate.netnih.govtandfonline.com Despite this, tissue-to-blood ratios were generally low due to extensive plasma protein binding. researchgate.netnih.govtandfonline.com Dolutegravir was found to be highly bound (>99%) to serum proteins in both rats and monkeys, a characteristic that is similar to its binding profile in human plasma. researchgate.netnih.govtandfonline.com The distribution of radioactivity was primarily associated with the plasma component of blood across all species studied. researchgate.netnih.govtandfonline.com In rats, while dolutegravir was detected in the brain, the levels were low, constituting less than 2% of the radioactivity found in the blood. researchgate.net
Interactive Table: Bioavailability of Dolutegravir in Animal Models
| Species | Bioavailability (%) |
|---|---|
| Rat | 75.6 researchgate.netnih.govtandfonline.com |
| Monkey | 87.0 researchgate.netnih.govtandfonline.com |
| Dog | 39 europa.eu |
Elucidation of Elimination Pathways (Hepatic, Renal)
The elimination of dolutegravir has been extensively studied in animal models, revealing a primary reliance on hepatic metabolism and subsequent excretion. In mice, rats, and monkeys, the absorbed dose of dolutegravir is extensively metabolized and secreted into the bile. researchgate.netnih.govtandfonline.com Consequently, the majority of the administered radioactivity is eliminated in the feces, typically within 24 hours. researchgate.netnih.govtandfonline.com
The main metabolic pathway for dolutegravir across these species is the formation of an ether glucuronide. researchgate.netnih.goveuropa.eu Other identified biotransformation pathways include benzylic oxidation followed by hydrolysis to an N-dealkylated product, glucose conjugation, oxidative defluorination, and glutathione (B108866) conjugation. researchgate.netnih.gov Renal clearance of the unchanged drug is a minor elimination pathway. europa.euviivhealthcare.comefda.gov.et Studies in subjects with severe renal impairment showed a decrease in dolutegravir exposure, but the mechanism for this is not fully understood. europa.euefda.gov.et
Unchanged dolutegravir was the major circulating component in the plasma of mice, rats, and monkeys, accounting for over 85% of the total plasma radioactivity. tandfonline.com This indicates that metabolism is the primary driver of clearance rather than extensive distribution and subsequent slow elimination from tissues. tandfonline.com The low hepatic clearance observed in these animal models suggests that enteric metabolism is also low. tandfonline.com
Impact of Deuterium (B1214612) Labeling on Pharmacokinetic Parameters
The substitution of hydrogen atoms with deuterium, a stable isotope, is a common strategy in drug metabolism and pharmacokinetic studies. medchemexpress.cominvivochem.commedchemexpress.com The primary application of deuterated compounds like this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govtandfonline.com This allows for precise quantification of the non-deuterated drug in various biological matrices. nih.govnih.govtandfonline.com
The rationale behind using a deuterated analog as an internal standard is that its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for any variability in the process. nih.govnih.govtandfonline.com
While deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug—a phenomenon known as the "deuterium kinetic isotope effect"—this is not the intended purpose when using this compound as an internal standard. medchemexpress.cominvivochem.commedchemexpress.com The deuterium kinetic isotope effect typically occurs when the C-D bond is broken during a rate-determining metabolic step. By strategically placing the deuterium atoms on parts of the molecule that are not subject to primary metabolism, this effect can be minimized. There is limited publicly available data specifically detailing comparative pharmacokinetic studies between dolutegravir and this compound in animal models to quantify any potential isotopic effects on parameters like clearance, volume of distribution, or half-life. The primary role of this compound in published research is to facilitate the accurate measurement of dolutegravir. caymanchem.comnih.govnih.govtandfonline.com
Metabolic Pathway Elucidation Through Deuterium Labeling
Identification and Structural Characterization of Metabolites
The identification and structural characterization of drug metabolites are critical steps in understanding how a drug is processed by the body. Deuterium (B1214612) labeling aids in this process by providing a distinct mass tag that can be followed through metabolic transformations.
Mass spectrometry (MS) is a core technology for metabolite profiling. When a deuterium-labeled internal standard like dolutegravir-d5 is used, it allows for accurate quantification of the parent drug and its metabolites in biological samples veeprho.comcaymanchem.com. LC-MS/MS methods have been developed and validated for the determination of dolutegravir (B560016) in human plasma, often utilizing a stable isotopic label of dolutegravir as an internal standard to improve accuracy and precision nih.gov. In studies investigating dolutegravir metabolism, LC-MS and LC-MS/MS have been employed to analyze samples of plasma, urine, and feces nih.govfda.gov. These techniques enable the identification of metabolite mass peaks and subsequent MS-MS scans for structural elucidation nih.govfda.gov. The use of high-resolution mass spectrometry, such as Orbitrap technology, allows for the identification of mass peaks with high accuracy, aiding in the confident identification of metabolites nih.govfda.gov.
Mass Spectrometry-Based Metabolite Profiling
Enzymatic Pathways of this compound Metabolism
The metabolism of dolutegravir primarily occurs through conjugation and oxidation pathways. Studying these pathways, often with the aid of labeled compounds, helps identify the specific enzymes involved.
Glucuronidation, primarily catalyzed by UDP-glucuronosyltransferase 1A1 (UGT1A1), is the major metabolic pathway for dolutegravir nih.govnih.govdrugbank.comdovepress.com. The principal metabolite of dolutegravir is an inactive ether glucuronide, which is formed predominantly via UGT1A1 nih.govnih.gov. This glucuronide metabolite is a significant component found in urine and plasma nih.govnih.gov. While UGT1A1 is the primary enzyme, other UGT isoforms, such as UGT1A3 and UGT1A9, may also play a minor role in dolutegravir metabolism dovepress.com.
Cytochrome P450 (CYP) enzymes contribute to the minor metabolic pathways of dolutegravir. CYP3A4 is identified as a minor contributor to dolutegravir metabolism through carbon oxidation nih.govnih.govdrugbank.com. Studies indicate that approximately 7.9% of the administered dose is metabolized via CYP3A4 nih.govnih.gov. Although CYP3A4 is involved, dolutegravir is not considered a significant inhibitor or inducer of CYP enzymes at clinically relevant concentrations, which contributes to its limited drug interaction profile nih.govdovepress.comhiv-druginteractions.orgnih.govmedscape.com.
In addition to glucuronidation and CYP-mediated oxidation, other metabolic pathways contribute to dolutegravir biotransformation. These include what appears to be a sequential oxidative defluorination followed by glutathione (B108866) conjugation nih.govnih.govdrugbank.com. This pathway accounts for a smaller percentage of the dose, approximately 1.8% nih.govnih.gov. Other potential biotransformation pathways observed in comparative animal studies include benzylic oxidation followed by hydrolysis to an N-dealkylated product and glucose conjugation nih.gov. These diverse pathways highlight the complex metabolic fate of dolutegravir.
Compound Table
| Compound Name | PubChem CID |
| Dolutegravir | 54726191 |
| This compound | 137700472 |
| Dolutegravir glucuronide (M2) | Not readily available in search results, but referred to as GSK2832500 nih.govresearchgate.net |
Interactive Data Table: Dolutegravir Metabolic Pathways
| Metabolic Pathway | Primary Enzyme(s) Involved | Approximate Contribution (% of dose) | Metabolite(s) Formed |
| Glucuronidation | UGT1A1 (primarily), UGT1A3, UGT1A9 | ~18.9% (excreted in urine as glucuronide) nih.govnih.govdovepress.com | Ether glucuronide (M2) nih.govnih.gov |
| Carbon Oxidation | CYP3A4 | ~7.9% nih.govnih.gov | Oxidative products nih.govnih.gov |
| Oxidative Defluorination & Glutathione Conjugation | Not specified | ~1.8% nih.govnih.gov | Defluorinated and glutathione conjugated products nih.govnih.gov |
| Benzylic Oxidation & N-dealkylation | Not specified | Minor | N-dealkylated product nih.gov |
| Glucose Conjugation | Not specified | Minor | Glucose conjugate nih.gov |
Note: The approximate contributions are based on excretion data of metabolites in urine and feces following administration of [14C]dolutegravir nih.govnih.gov. The involvement of specific enzymes in minor pathways might require further detailed investigation.
Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP3A4)
Investigation of Reactive Metabolite Formation (if applicable to d5 tracing)
Investigation into the formation of reactive metabolites is a crucial aspect of drug metabolism studies. Reactive metabolites are highly unstable and can bind covalently to cellular macromolecules, potentially leading to toxicity. Deuterium labeling can be a valuable tool in these investigations. By strategically placing deuterium atoms at sites prone to metabolic activation, researchers can observe if the presence of deuterium affects the formation rate or subsequent reactions of reactive intermediates. This can provide evidence for the involvement of specific metabolic pathways in generating reactive species.
For dolutegravir, a minor biotransformation pathway involves oxidative defluorination and glutathione substitution, suggesting the potential formation of a reactive intermediate nih.govnih.gov. In vitro studies using human liver microsomes have shown evidence for the formation of a metabolite consistent with the addition of glutathione through oxidative defluorination fda.gov.
Glutathione Conjugate Profiling
Glutathione (GSH) conjugate profiling is a common method to identify and characterize reactive metabolites. Reactive electrophilic intermediates can be detoxified by conjugation with GSH, a ubiquitous cellular thiol. Detecting and identifying these GSH conjugates in biological samples provides indirect evidence for the formation of reactive metabolites.
In the context of dolutegravir, the observed oxidative defluorination and glutathione substitution pathway directly relates to glutathione conjugation nih.govnih.gov. The formation of a glutathione adduct indicates that a reactive intermediate, likely generated through oxidative defluorination, was intercepted by glutathione. While the provided information confirms the existence of this pathway and the formation of a glutathione conjugate, it does not detail specific glutathione conjugate profiling experiments using this compound. However, deuterium labeling on dolutegravir could potentially be used in such studies to differentiate metabolites originating from the parent drug versus other sources and to potentially investigate the mechanism of reactive metabolite formation by observing isotopic effects on conjugate formation.
Based on the available data, a minor metabolic pathway of dolutegravir involves oxidative defluorination and subsequent glutathione substitution, resulting in a glutathione conjugate. nih.govnih.govfda.gov
Molecular and Biochemical Interaction Studies with Deuterated Dolutegravir
HIV Integrase Binding and Inhibition Kinetics (In Vitro)
Dolutegravir (B560016) is a highly potent inhibitor of HIV integrase, the viral enzyme essential for integrating viral DNA into the host cell genome drugbank.compatsnap.comnih.gov. In vitro studies have demonstrated that dolutegravir effectively inhibits the catalytic activity of HIV-1 integrase tga.gov.au. Dolutegravir-d5 is also described as a potent inhibitor of HIV integrase-catalyzed strand transfer in vitro, with an IC50 value of 2.7 nM for HIV-1 integrase-catalyzed strand transfer caymanchem.commedchemexpress.com. Dolutegravir exhibits antiviral activity against laboratory strains of wild-type HIV-1 in peripheral blood mononuclear cells (PBMCs) and MT-4 cells with mean half maximal effective concentration (EC50) values ranging from 0.5 nM to 2.1 nM drugbank.comnih.govtga.gov.au.
Kinetic studies have revealed that dolutegravir dissociates slowly from the active site of the wild-type integrase-DNA complex tga.gov.au. This slow dissociation rate contributes to its high barrier to resistance compared to earlier INSTIs like raltegravir (B610414) and elvitegravir (B1684570) nih.govplos.orgnih.gov. Dolutegravir has a dissociative half-life (t½) of 71 hours from a wild-type integrase-DNA complex at 37°C, which is significantly longer than the half-lives observed for raltegravir (8.8 hours) and elvitegravir (2.7 hours) nih.govnih.gov. This prolonged binding is considered a key factor in its distinct resistance profile plos.orgnih.gov.
Mechanism of Strand Transfer Inhibition
Dolutegravir functions as an integrase strand transfer inhibitor (INSTI) patsnap.comnih.gov. Its mechanism of action involves binding to the active site of the HIV integrase enzyme drugbank.compatsnap.com. This binding occurs within the intasome, a complex formed by integrase and viral DNA oup.com. By binding to the active site, dolutegravir blocks the strand transfer step, which is the crucial process by which the viral DNA is covalently integrated into the host cell's DNA drugbank.compatsnap.comnih.gov. This inhibition effectively halts the viral replication cycle patsnap.com. The drug interacts with the integrase enzyme in a manner that stabilizes the enzyme-DNA complex, preventing the enzyme from attaching viral DNA to the host DNA patsnap.com. The strand transfer step is essential for productive infection and the establishment of viral persistence nih.gov.
Biochemical Assay Development for Integrase Activity
The development of in vitro biochemical assays has been fundamental in understanding integrase activity and identifying inhibitors like dolutegravir nih.govasm.org. Microtiter plate-based biochemical assays allow for the measurement of various integrase activities, facilitating compound screening and the identification of viable integrase inhibitors nih.govasm.org. These assays typically involve using purified HIV-1 integrase and pre-processed substrate DNA to measure the strand transfer activity tga.gov.au. Such biochemical assays were used to determine the IC50 values for dolutegravir's inhibition of integrase-catalyzed strand transfer tga.gov.au. These methods are crucial for characterizing the enzymatic function of integrase and evaluating the potency of inhibitors in a controlled environment nih.gov.
Structural Biology Applications
Co-crystallization Studies with Integrase-DNA Complexes
Although crystallizing the full-length HIV integrase in complex with DNA and inhibitors can be challenging, structural information has been obtained using related retroviruses like the prototype foamy virus (PFV), which shares high conservation with HIV-1 integrase nih.govoup.com. Co-crystal structures of PFV integrase in complex with DNA and dolutegravir (DTG) have provided valuable insights into the binding mode of the inhibitor nih.govasm.org. More recently, cryo-EM has been used to determine structures of drug-resistant HIV-1 intasomes bound to dolutegravir, providing high-resolution details of these complexes nih.govrcsb.orgnih.gov. These structures show the integrase enzyme in complex with viral DNA and the bound inhibitor nih.govrcsb.org.
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)
Analysis of the co-crystal and cryo-EM structures reveals the specific interactions between dolutegravir and the HIV integrase-DNA complex. Dolutegravir binds to the active site of integrase, which contains a conserved DDE motif (Asp64, Asp116, and Glu152) that chelates divalent metal cations, typically Mg²⁺ researchgate.netsaudijournals.com. The three coplanar oxygen atoms of dolutegravir chelate these Mg²⁺ ions in the active site researchgate.net. The inhibitor's binding pocket is formed by residues from the integrase catalytic core domain and the viral DNA saudijournals.com.
Interactions include hydrogen bonds and potential π-stacking interactions between the aromatic rings of dolutegravir and residues in the binding site saudijournals.com. For instance, studies have shown polar interactions between dolutegravir and specific DNA residues within the complex, as well as interactions with the chelated magnesium ions researchgate.net. The structure and flexibility of the linker region of dolutegravir are also important for its potent inhibition researchgate.net.
Applications of Dolutegravir D5 in Drug Discovery and Development Research
Quality Control and Reference Standard Applications
Dolutegravir-d5 is widely utilized as a reference standard in quality control procedures for dolutegravir (B560016) and related substances. caymanchem.comveeprho.combiomol.comlabchem.com.my Its stable isotopic label makes it an ideal internal standard in mass spectrometry-based methods, which are commonly employed for rigorous quality control in pharmaceutical analysis. caymanchem.comveeprho.combiomol.com
Purity Assessment of Dolutegravir and Related Substances
In the assessment of dolutegravir purity, this compound serves as a reliable internal standard in analytical techniques such as LC-MS/MS. By adding a known amount of this compound to a sample, variations in sample preparation, injection volume, and instrument response during chromatographic and mass spectrometric analysis can be accounted for, leading to more accurate quantification of the active pharmaceutical ingredient and its related substances. caymanchem.comveeprho.combiomol.comlabchem.com.myresearchgate.net This is critical for ensuring the quality and consistency of dolutegravir drug substance and drug products.
Traceability and Pharmacopeial Standards Compliance
The use of this compound as a reference standard contributes to the traceability of analytical measurements. When used in conjunction with pharmacopeial standards for dolutegravir, it helps ensure that analytical methods and results comply with regulatory requirements set by authorities such as the USP or EP. axios-research.comamericanpharmaceuticalreview.com Certified Reference Materials (CRMs), including labeled standards like this compound, are produced under strict quality guidelines (e.g., ISO Guide 17034 and ISO/IEC 17025) to provide certified purity values and demonstrate traceability to primary standards, which is essential for accurate quantitative analysis and regulatory submissions. americanpharmaceuticalreview.com
Impurity Profiling and Quantification
Impurity profiling is a critical part of pharmaceutical development to identify and quantify potential impurities in drug substances and products. This compound is a valuable tool in this process, particularly when using mass spectrometry-based methods. veeprho.comaxios-research.comsynzeal.comijbpas.com
Identification of Synthetic Impurities and Degradation Products
Dolutegravir can have various synthetic impurities and degradation products that may form during manufacturing or storage. veeprho.comresearchgate.netsci-hub.se Analytical techniques like HPLC and LC-MS are used to detect and identify these impurities. ijbpas.comresearchgate.net While this compound itself is a labeled version of the active compound, its use as an internal standard in MS-based methods can aid in the complex process of identifying unknown impurities by providing a reliable reference point within the chromatogram and mass spectrum. researchgate.netijbpas.comresearchgate.net Studies have identified degradation products of dolutegravir formed under various stress conditions, such as acidic or oxidative environments. researchgate.netsci-hub.se
Some identified impurities and degradation products of dolutegravir include:
Dolutegravir RR Isomer synzeal.com
Dolutegravir SR Isomer synzeal.com
Ring-open product (acid degradation product) researchgate.netsci-hub.se
2-(2,4-difluorobenzylamino)-2-oxoacetic acid (oxidative degradation product) sci-hub.se
Various other process impurities and related compounds. simsonpharma.comveeprho.comcleanchemlab.com
Quantitative Analysis of Impurities Using this compound
This compound is frequently used as an internal standard for the quantitative analysis of dolutegravir and its impurities by LC-MS or GC-MS. caymanchem.combiomol.comlabchem.com.my The stable isotopic label ensures that this compound behaves similarly to the unlabeled dolutegravir and its impurities during sample preparation and analysis, but can be distinguished by the mass spectrometer. This allows for accurate quantification of impurities even at low concentrations, which is essential for meeting regulatory limits and ensuring drug safety. caymanchem.comveeprho.combiomol.comlabchem.com.myijbpas.com
Research Tool for Isotopic Effects and Metabolic Shifting
Deuterium (B1214612) labeling, as seen in this compound, can be used in research to study isotopic effects and metabolic shifting. The substitution of hydrogen atoms with deuterium can sometimes affect the rate and pathways of drug metabolism. medchemexpress.complos.org While the primary use of this compound is as an analytical standard, stable isotope-labeled compounds in general are valuable tools for investigating drug disposition and metabolism. By comparing the metabolic profiles of the labeled and unlabeled compounds, researchers can gain insights into the enzymatic reactions involved and potential metabolic liabilities. medchemexpress.complos.org Studies on other deuterated compounds have shown that deuterium substitution can influence intrinsic clearance and lead to metabolic switching. plos.org Research into the comparative disposition and metabolism of dolutegravir has been conducted, and stable isotopes are used as tracers for quantitation during the drug development process. medchemexpress.com
Deuterium Labeling for Mechanistic Insight into Drug Action
Deuterium labeling, as seen with this compound, can also provide mechanistic insights beyond just metabolism. The presence of deuterium atoms at specific positions can subtly alter the physical and chemical properties of the molecule. While the primary mechanism of action of dolutegravir as an HIV integrase inhibitor is well-established – it blocks the strand transfer step of viral DNA integration nih.gov – deuterium labeling can be used in research to:
Trace the fate of the molecule: The deuterated label allows researchers to track the compound and its metabolites in biological systems using mass spectrometry, aiding in the identification of metabolic pathways and the distribution of the drug. veeprho.comwalshmedicalmedia.complos.orgplos.orgresearchgate.net
Investigate binding interactions: Although not explicitly detailed for this compound in the search results, deuterium labeling can, in some cases, subtly influence binding affinity or kinetics with target enzymes or proteins, providing information about the role of specific hydrogen atoms in these interactions.
Study reaction mechanisms: As mentioned in the context of KIEs, the differential reaction rates of deuterated and unlabeled compounds can help elucidate the precise steps and transition states involved in enzymatic reactions, including those related to drug action or metabolism. wikipedia.org
The provided search results primarily emphasize the use of this compound as an internal standard for analytical quantification of dolutegravir in various biological matrices like plasma, saliva, and breast milk. veeprho.comwalshmedicalmedia.complos.orgplos.orgresearchgate.net This application, while crucial for pharmacokinetic studies, indirectly supports mechanistic investigations by enabling accurate measurement of drug concentrations and clearance, which are essential parameters for understanding how the drug behaves in the body.
For instance, studies quantifying dolutegravir in plasma and saliva using this compound as an internal standard have provided insights into the relationship between plasma and salivary concentrations, suggesting that the secretion into saliva is mainly governed by passive diffusion of the unbound drug. plos.org Similarly, its use in studies involving pregnant mothers and infants has helped quantify dolutegravir levels in maternal plasma, cord blood, and breast milk, revealing information about placental transfer and excretion into breast milk. plos.orgresearchgate.net These pharmacokinetic data, facilitated by the use of the deuterated internal standard, contribute to a better understanding of dolutegravir's disposition in specific populations, which can have mechanistic implications related to drug exposure and potential effects.
Future Research Directions for Dolutegravir D5
Advanced Analytical Platforms and Miniaturization
The use of Dolutegravir-d5 as an internal standard in mass spectrometry-based quantification of dolutegravir (B560016) is well-established biomol.comcaymanchem.com. Future research can focus on integrating this compound into advanced and miniaturized analytical platforms. Miniaturization in analytical chemistry offers advantages such as reduced sample and solvent consumption, faster analysis times, and potential for point-of-care testing researchgate.net.
Advanced platforms like microfluidic devices coupled with mass spectrometry could benefit from the predictable behavior and distinct mass signature of this compound for accurate quantification in small-volume biological samples researchgate.netacs.org. Research could explore optimizing sample preparation workflows on a micro scale to minimize matrix effects and enhance the sensitivity of this compound detection. Studies could also investigate the performance of this compound as an internal standard in novel ionization techniques compatible with miniaturized systems.
Furthermore, exploring the use of this compound in hyphenated techniques, such as miniaturized supercritical fluid chromatography coupled with ion mobility spectrometry (SFC-IMS-MS), could provide enhanced separation and structural characterization capabilities for dolutegravir and its metabolites, with this compound serving as a reliable internal standard for accurate quantification within these complex analyses acs.org.
Integration with "Omics" Technologies for Mechanistic Insights
Integrating the study of this compound with "omics" technologies (such as proteomics, metabolomics, and lipidomics) holds significant promise for gaining deeper mechanistic insights into drug action and metabolism unimi.itmdpi.comresearchgate.net. While this compound itself is a single compound, its interaction with biological systems can be studied in the context of broader molecular changes.
Future research could utilize this compound in targeted or untargeted metabolomics studies to precisely track metabolic pathways involving dolutegravir. By administering dolutegravir and using this compound as a tracer or internal standard, researchers could accurately quantify dolutegravir and its deuterated metabolites, providing insights into metabolic shunting or altered clearance rates due to deuteration acs.org. This could involve using techniques like LC-MS/MS to identify and quantify a wide range of metabolites in biological matrices unimi.it.
Proteomics approaches, particularly chemoproteomics, could be employed to study the interaction of dolutegravir with its target protein, HIV integrase, and potentially off-target proteins eu-openscreen.eueu-openscreen.eu. While this compound is primarily an analytical tool, studies could potentially involve synthesizing selectively labeled analogs to probe specific binding sites or conformational changes in integrase upon drug binding, using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) eu-openscreen.eueu-openscreen.euresearchgate.netnih.govacs.org. Although HDX-MS typically studies protein dynamics, the principle of deuterium (B1214612) exchange could be adapted to study drug-protein interactions with specifically labeled small molecules.
Lipidomics could be integrated to explore how dolutegravir or its metabolites might influence lipid profiles, potentially revealing off-target effects or links between drug metabolism and lipid pathways unimi.itchromatographyonline.com. The use of deuterated internal standards like this compound would be critical for accurate quantification in these complex lipidomic analyses.
Computational Modeling and Simulation of Deuterated Compound Behavior
Computational modeling and simulation are becoming increasingly powerful tools in drug discovery and development, and they can be specifically applied to understand the behavior of deuterated compounds like this compound fugaku100kei.jpresearchgate.net.
Future research can focus on developing and refining computational models to predict the pharmacokinetic properties, metabolic pathways, and potential interactions of this compound and other deuterated dolutegravir analogs. This could involve:
Molecular Dynamics Simulations: Simulating the interactions of this compound with enzymes (like cytochrome P450 enzymes or UGT enzymes involved in dolutegravir metabolism) to understand how deuterium substitution affects binding affinity and catalytic activity mims.commdpi.com.
Quantum Mechanical Calculations: Performing calculations to precisely model the kinetic isotope effects at specific deuterated positions within the this compound molecule, predicting how these effects influence reaction rates in metabolic processes fugaku100kei.jpmdpi.com.
Pharmacokinetic Modeling: Using computational models to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound based on in vitro data and predicted metabolic profiles, potentially informing future study designs or helping to interpret experimental results researchgate.net.
Docking Studies: Investigating the binding of this compound to its target, HIV integrase, and potential off-targets using molecular docking simulations, although deuterium substitution is generally not expected to significantly alter non-covalent binding interactions gabarx.commdpi.com.
These computational approaches can complement experimental studies, allowing researchers to predict and understand the subtle yet significant effects of deuterium labeling on the behavior of this compound within biological systems.
Novel Deuterium Labeling Strategies and Their Research Implications
While this compound has specific deuterium substitutions, future research could explore novel deuterium labeling strategies applied to the dolutegravir structure and investigate their research implications acs.orgnih.govresearchgate.net. Different labeling patterns can provide unique insights into specific aspects of drug behavior.
Research directions include:
Site-Specific Labeling: Synthesizing dolutegravir analogs with deuterium incorporated at different, specific positions to probe the metabolic lability of individual C-H bonds nih.gov. This could help identify key sites of metabolism and inform the design of future deuterated drug candidates with tailored pharmacokinetic profiles.
Perdeuteration or Higher Degrees of Labeling: Exploring the synthesis and properties of dolutegravir with a higher degree of deuterium incorporation than this compound ansto.gov.au. While potentially more challenging synthetically, highly deuterated analogs could offer enhanced metabolic stability and provide different perspectives in analytical or mechanistic studies.
Labeling with Other Isotopes: Although the focus is on deuterium, research could explore the co-labeling of dolutegavir or its analogs with other stable isotopes like Carbon-13 or Nitrogen-15 in conjunction with deuterium to enable more complex tracing and analysis in metabolic or proteomic studies musechem.com.
Implications for ADME Studies: Investigating how different deuterium labeling strategies impact the absorption, distribution, metabolism, and excretion of dolutegravir using the novel analogs musechem.comacs.orgresearchgate.net. This could lead to a more comprehensive understanding of how deuteration influences the entire drug lifecycle within the body.
Developing novel and efficient synthetic routes for these specifically labeled dolutegravir analogs will be a key aspect of this future research nih.govansto.gov.au. The research implications extend to improving analytical methods, gaining deeper mechanistic insights, and potentially informing the design of new, optimized drug candidates.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Dolutegravir-d5 in biological matrices, and how should validation parameters be optimized?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key validation parameters include linearity (1–1000 ng/mL), intra-/inter-day accuracy (85–115%), and matrix effect evaluation (≤15% variability). Ensure stability testing under freeze-thaw cycles and long-term storage (-80°C) .
Q. How should researchers design in vitro assays to evaluate this compound’s inhibitory concentration (IC50) against HIV-1 integrase?
- Methodological Answer :
- Step 1 : Use recombinant HIV-1 integrase in a strand-transfer assay with double-stranded DNA substrates.
- Step 2 : Include non-deuterated Dolutegravir as a control to compare deuterium’s kinetic isotope effects.
- Step 3 : Calculate IC50 via nonlinear regression (e.g., GraphPad Prism), ensuring triplicate replicates to address assay variability .
Q. What protocols ensure the stability of this compound in experimental formulations under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC quantification.
- pH Range : Test pH 2–8 to simulate gastrointestinal and storage conditions.
- Data Interpretation : Degradation >10% at any condition warrants formulation redesign (e.g., enteric coating) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data for this compound in rodent vs. non-human primate models be reconciled?
- Methodological Answer :
- Hypothesis Testing : Compare cytochrome P450 metabolism profiles across species using liver microsomes.
- Data Analysis : Apply compartmental modeling (e.g., NONMEM) to identify species-specific clearance pathways.
- Contradiction Resolution : If rodent data shows higher AUC, investigate deuterium’s impact on metabolic stability via isotopic tracing .
Q. What experimental strategies mitigate the risk of antiviral resistance during long-term this compound exposure in cell culture?
- Methodological Answer :
- Resistance Induction : Serial passage HIV-1 in MT-4 cells under subtherapeutic this compound concentrations.
- Genotypic Analysis : Perform next-generation sequencing (NGS) of integrase genes to detect mutations (e.g., G140S/Q148H).
- Phenotypic Validation : Use a phenotypic susceptibility assay to quantify fold-changes in IC50 .
Q. How do deuterium substitutions in this compound affect its binding kinetics to HIV-1 integrase compared to the non-deuterated analog?
- Methodological Answer :
- Kinetic Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd).
- Isotope Effect Analysis : Compare ΔΔG values via molecular dynamics simulations (e.g., AMBER software).
- Table : Example SPR Data
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
|---|---|---|---|
| Dolutegravir | 1.2×10⁶ | 0.003 | 2.5 |
| This compound | 1.5×10⁶ | 0.002 | 1.3 |
- Conclusion : Deuteration improves binding affinity by 48% due to slower dissociation .
Q. What statistical approaches are optimal for resolving discrepancies in this compound’s efficacy data across heterogeneous patient-derived HIV-1 isolates?
- Methodological Answer :
- Data Integration : Use meta-analysis with random-effects models to account for inter-isolate variability.
- Subgroup Analysis : Stratify by viral clade (e.g., subtype B vs. C) and coreceptor tropism (CCR5/CXCR4).
- Software : R or SAS for multivariate regression to identify confounding variables (e.g., baseline CD4 count) .
Guidance for Research Design
- Framework Application : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example, a study comparing this compound’s CNS penetration to non-deuterated forms addresses novelty (deuterium’s impact on blood-brain barrier transport) and relevance (neuropsychiatric side-effect mitigation) .
- Ethical Compliance : Ensure animal/human studies adhere to institutional review boards (IRBs) and ARRIVE/STROBE guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
